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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the

use of PF-06424439 methanesulfonate, a potent and selective Diacylglycerol Acyltransferase

2 (DGAT2) inhibitor, in dyslipidemia research models. DGAT2 is a key enzyme that catalyzes

the final step in triglyceride (TAG) synthesis.[1] Pharmacological inhibition of DGAT2 is a

promising therapeutic strategy for treating hyperlipidemia and hepatic steatosis.[1] PF-

06424439 is an orally bioavailable small molecule with demonstrated efficacy in reducing

plasma triglycerides and cholesterol in preclinical models.[2][3][4] These notes summarize its

biochemical potency, pharmacokinetic properties, and in vivo efficacy, and provide

standardized protocols for its application in both in vitro and in vivo settings.

Mechanism of Action
PF-06424439 is a slowly reversible, time-dependent inhibitor of DGAT2.[5][6] It functions in a

noncompetitive manner with respect to the acyl-CoA substrate, binding to the enzyme in a two-

step mechanism.[1] This process involves the formation of an initial enzyme-inhibitor complex

(EI) that isomerizes into a more stable, higher-affinity complex (EI*), resulting in a long

residence time.[1] By inhibiting DGAT2, PF-06424439 blocks the conversion of diacylglycerol

(DAG) to triacylglycerol (TAG), the final committed step in TAG biosynthesis. This leads to

reduced hepatic TAG synthesis, decreased lipid droplet formation, and lower secretion of very-

low-density lipoprotein (VLDL) triglycerides, thereby improving the lipid profile.[1][7]
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Caption: Mechanism of Action of PF-06424439 in Hepatocytes.

Data Presentation
Quantitative data for PF-06424439 methanesulfonate are summarized below.

Table 1: In Vitro Potency and Selectivity
Target Enzyme IC₅₀ Value

Selectivity vs.
DGAT2

Reference

DGAT2 (human) 14 nM - [2][3][4][5][6]

DGAT1 >50 µM >3500-fold [2]

MGAT2 >50 µM >3500-fold [2]

MGAT3 >50 µM >3500-fold [2]
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Table 2: In Vivo Efficacy in Dyslipidemia Models
Animal Model Diet

Dose &
Duration

Key Findings Reference

Sucrose-fed Rats High Sucrose
0.1 - 10 mg/kg

(single dose)

Dose-dependent

reduction in

plasma

triglycerides.

[2]

Ldlr-/- Mice
High-Fat, High-

Cholesterol

60 mg/kg/day (3

days)

Reduced plasma

triglyceride and

cholesterol

levels. Reduced

hepatic

triglycerides.

[2][5]

Table 3: Pharmacokinetic Properties

Species Clearance Half-life (t½)
Oral
Bioavailability
(F)

Reference

Rat 18 mL/min/kg 1.4 hours >100% [4][5]

Dog 18 mL/min/kg 1.2 hours >100% [4]

Experimental Protocols
Protocol 1: In Vitro DGAT2 Enzymatic Inhibition Assay
This protocol describes a method to determine the IC₅₀ of PF-06424439 against DGAT2 using

a microsomal preparation and radiolabeled substrates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.caymanchem.com/product/17680/pf-06424439
https://www.caymanchem.com/product/17680/pf-06424439
https://www.medchemexpress.com/pf-06424439-methanesulfonate.html
https://www.bioworld.com/articles/641502-pfizer-presents-dgat2-inhibitors-with-activity-in-preclinical-models-of-metabolic-disease?v=preview
https://www.medchemexpress.com/pf-06424439-methanesulfonate.html
https://www.bioworld.com/articles/641502-pfizer-presents-dgat2-inhibitors-with-activity-in-preclinical-models-of-metabolic-disease?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare serial dilutions of
PF-06424439 in DMSO

Add diluted PF-06424439
or vehicle (DMSO) to wells

Prepare reaction mix:
- Microsomes (DGAT2 source)

- DAG substrate
- Assay Buffer

Pre-incubate at 37°C

Initiate reaction by adding
radiolabeled Acyl-CoA
(e.g., [¹⁴C]oleoyl-CoA)

Incubate at 37°C to allow
TAG formation

Stop reaction with
isopropanol/heptane mix

Extract lipids (TAG) via
phase separation

Quantify radiolabeled TAG
using liquid scintillation counting

Calculate % inhibition and
determine IC₅₀ value

End

Click to download full resolution via product page

Caption: Workflow for an in vitro DGAT2 enzymatic inhibition assay.
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Methodology:

Compound Preparation:

Prepare a 10 mM stock solution of PF-06424439 methanesulfonate in 100% DMSO.

Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to

1 nM).

Assay Reaction Setup:

In a 96-well plate, add 2 µL of each diluted compound or DMSO vehicle (for control wells).

Prepare a master mix containing:

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

DGAT2 enzyme source (e.g., 10-20 µg of liver microsomes).

Diacylglycerol (DAG) substrate (e.g., 100 µM).

Add 88 µL of the master mix to each well.

Pre-incubate the plate at 37°C for 15 minutes.

Enzymatic Reaction:

Initiate the reaction by adding 10 µL of radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA, final

concentration 10 µM).

Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

Reaction Termination and Lipid Extraction:

Stop the reaction by adding 150 µL of isopropanol:heptane:water (80:20:2, v/v/v).

Add 100 µL of heptane and 50 µL of water to induce phase separation.

Vortex briefly and centrifuge at 1000 x g for 5 minutes.
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Quantification and Analysis:

Transfer an aliquot of the upper (heptane) phase containing the radiolabeled TAG to a

scintillation vial.

Allow the solvent to evaporate, add scintillation cocktail, and measure radioactivity using a

liquid scintillation counter.

Calculate the percent inhibition for each concentration relative to the vehicle control.

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy Study in a Dyslipidemia
Mouse Model
This protocol details the use of PF-06424439 in LDL receptor knockout (Ldlr-/-) mice fed a

high-fat diet to assess its effects on plasma and hepatic lipids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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